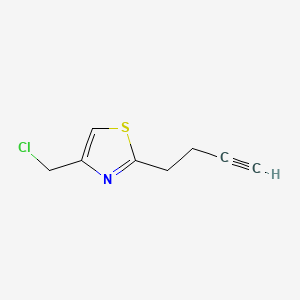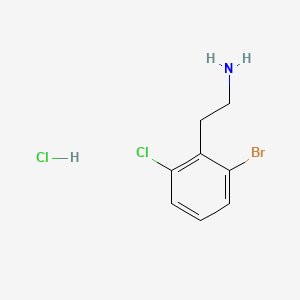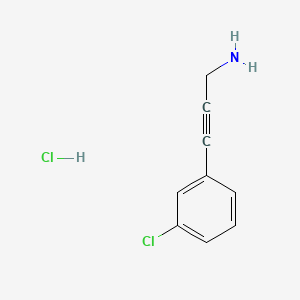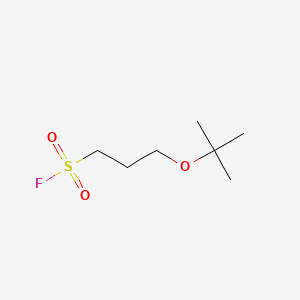![molecular formula C9H20N2O3 B6609518 tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate CAS No. 2349631-80-5](/img/structure/B6609518.png)
tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate, also known as TBAMPC, is an organic compound used in a variety of scientific research applications. TBAMPC is a tertiary amine that is used as a building block in the synthesis of organic compounds and as a reagent in various biochemical and physiological experiments. TBAMPC has a number of advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects are still being studied.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amides and esters. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. This compound has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate is not fully understood, but it is believed to involve the formation of a carbamate bond between the tert-butyl group and the amino group of the 3-amino-2-methoxypropylcarbamate. This bond is then further stabilized by hydrogen bonding between the tert-butyl group and the carbamate group. This stabilization of the carbamate bond is believed to be the basis for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, this compound has been shown to have anti-inflammatory, analgesic, and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low potential for skin and eye irritation. However, this compound has some limitations for lab experiments. It is relatively expensive and has a low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of possible future directions for research on tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate. One possible direction is to investigate the mechanism of action of this compound in more detail. Another possible direction is to investigate the biochemical and physiological effects of this compound on various cell types, tissues, and organs. In addition, further research could be done to investigate the potential therapeutic applications of this compound and to develop new synthetic methods for the synthesis of this compound. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
Synthesemethoden
Tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate is synthesized from tert-butyl isocyanate and 3-amino-2-methoxypropylcarbamate. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C. The reaction is typically run for 3-4 hours, after which the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by crystallization or column chromatography.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQAJSYZUGORCA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)







![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

